molecular formula C6H3F9O B1586609 3,3,4,4,5,5,6,6,6-Nonafluorohexan-2-one CAS No. 678-18-2

3,3,4,4,5,5,6,6,6-Nonafluorohexan-2-one

Cat. No. B1586609
CAS RN: 678-18-2
M. Wt: 262.07 g/mol
InChI Key: LPPFRPMJUNOKRS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “3,3,4,4,5,5,6,6,6-Nonafluorohexan-2-one” are not detailed in the searched resources .

Scientific Research Applications

Fluorosilicone Synthesis

The compound 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one has been explored in the synthesis of fluorosilicone. Furukawa et al. (2001) studied its reactivity with cyclosiloxane, resulting in the production of novel polymers suitable for applications like antifoaming agents in specific systems (Furukawa et al., 2001).

Nanocage-Based Organic Frameworks

Chen et al. (2020) described the use of a structure that includes nonafluorohexyl groups in the development of an InIII{TbIII}2-organic framework. This framework exhibits high efficiency in CO2 fixation and I2 capture, relevant for applications in the nuclear industry (Chen et al., 2020).

Surface Properties of Polymers

Kobayashi (1993) investigated the surface tension properties of polymers synthesized using 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups. The study provided insights into the unique surface characteristics of these fluorinated polymers, which have implications for a range of material science applications (Kobayashi, 1993).

Synthesis and Pharmacological Characterization

In the context of drug discovery, Monn et al. (2013) explored the synthesis and pharmacological characterization of certain compounds, including the study of 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one derivatives. This research contributes to the understanding of new potent and selective metabotropic glutamate receptor agonists (Monn et al., 2013).

Future Directions

The future directions for the study and application of “3,3,4,4,5,5,6,6,6-Nonafluorohexan-2-one” are not specified in the searched resources .

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPFRPMJUNOKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379555
Record name Methyl perfluorobutyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Nonafluorobutyl Ketone

CAS RN

678-18-2
Record name Methyl perfluorobutyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Perfluorobutyl Ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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